1,2-Ethanediamine, N'-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl-
Description
The compound 1,2-Ethanediamine, N'-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl- (CAS: 133671-49-5) is a substituted ethylenediamine derivative with a molecular formula of C20H23N3O and a molecular weight of 321.42 g/mol . Its structure features a 4-quinolinyl core substituted at the 2-position with a 4-methoxyphenyl group, while the ethylenediamine chain is modified with N,N-dimethyl groups (Figure 1). This compound is part of a broader class of ethylenediamine derivatives, which are often explored for pharmacological applications due to their ability to interact with biological targets such as histamine receptors .
Properties
CAS No. |
133671-49-5 |
|---|---|
Molecular Formula |
C20H23N3O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H23N3O/c1-23(2)13-12-21-20-14-19(15-8-10-16(24-3)11-9-15)22-18-7-5-4-6-17(18)20/h4-11,14H,12-13H2,1-3H3,(H,21,22) |
InChI Key |
DPIXUMPQZPSUKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Skraup Reaction with Modified Aniline Derivatives
The classical Skraup reaction, employing 4-methoxyaniline as a starting material, facilitates quinoline ring formation. Glycerol acts as both solvent and reactant under acidic conditions (concentrated sulfuric acid), yielding 6-methoxyquinoline . Subsequent bromination at the 2-position using bromine in acetic acid introduces a halogen handle for cross-coupling.
Reaction Conditions
-
Temperature: 120–140°C (reflux)
-
Catalyst: FeBr₃ (0.5 equiv)
-
Yield: 65–70% (after recrystallization from ethanol)
Friedel-Crafts Acylation for Direct Substitution
Alternative routes utilize Friedel-Crafts acylation to install the 4-methoxyphenyl group early. Treatment of 4-methoxyacetophenone with phosphorus oxychloride generates an acylium ion, which undergoes electrophilic substitution with aniline derivatives to form 2-(4-methoxyphenyl)quinoline .
Optimization Note:
-
Lewis acids like AlCl₃ improve regioselectivity (>90% para-substitution).
-
Solvent choice (e.g., nitrobenzene) minimizes side reactions.
Introduction of the Ethylenediamine Side Chain
Functionalizing the 4-quinolinyl amine with a dimethylated ethylenediamine group requires careful nucleophilic substitution or reductive amination.
Nucleophilic Substitution with Dimethylaminoethyl Chloride
The quinoline’s primary amine at position 4 reacts with 2-chloro-N,N-dimethylethylamine in the presence of a base (e.g., K₂CO₃) to form the desired ethanediamine linkage.
Key Parameters
Reductive Amination for Enhanced Efficiency
A two-step reductive amination strategy avoids harsh conditions. Condensation of 4-amino-2-(4-methoxyphenyl)quinoline with 2-oxo-N,N-dimethylethylamine using titanium(IV) isopropoxide as a catalyst, followed by reduction with sodium cyanoborohydride, achieves the target compound.
Advantages
-
Higher functional group tolerance.
-
Yield Improvement: 75–80% (vs. 50–60% for nucleophilic substitution).
Resolution of Stereochemical Complexity
While the target compound lacks chiral centers, related intermediates (e.g., ethylenediamine precursors) may require enantiomeric resolution. Patent WO2015159170A2 outlines enzymatic resolution techniques using Lipase B to separate diastereomers, though this method’s applicability here depends on precursor design.
Industrial-Scale Considerations
Catalytic Hydrogenation for Cost Efficiency
Large-scale synthesis benefits from catalytic hydrogenation steps. For example, reducing nitro intermediates (e.g., 2-(4-methoxyphenyl)-4-nitroquinoline ) with Pd/C (5% w/w) under 50 psi H₂ achieves >95% conversion.
Solvent Recycling and Waste Management
-
Toluene and ethyl acetate are recovered via distillation (>90% efficiency).
-
Pd/C catalyst is regenerated through acid washing and reactivation.
Analytical Validation and Quality Control
Critical Quality Attributes
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N’-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1,2-Ethanediamine, N’-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N’-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and DNA. The quinoline ring can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways.
Comparison with Similar Compounds
N′-(6-Chloro-2-Phenyl-4-Quinolinyl)-N,N-Diethyl-1,2-Ethanediamine
- Molecular Formula : C21H24ClN3
- Molecular Weight : 353.89 g/mol
- Key Differences: Replaces the 4-methoxyphenyl group with a phenyl substituent. Introduces a 6-chloro group on the quinolinyl ring. The ethylenediamine chain is N,N-diethyl instead of dimethyl.
- Impact : The chloro substituent (electron-withdrawing) may enhance stability but reduce solubility compared to the methoxy group (electron-donating). The diethyl chain could increase lipophilicity .
N'-[2-(2-Thienyl)-4-Quinolinyl]-N,N-Dimethyl-1,2-Ethanediamine
- Molecular Formula : C19H21N3S
- Molecular Weight : 323.46 g/mol (estimated)
- Key Differences :
- Substitutes the 4-methoxyphenyl group with a thienyl (thiophene) ring.
N'-[2-(2-Furanyl)-4-Quinolinyl]-N,N-Dimethyl-1,2-Ethanediamine
- Molecular Formula : C18H19N3O2
- Molecular Weight : 309.37 g/mol
- Key Differences :
- Replaces the methoxyphenyl group with a furanyl (furan) substituent.
- Impact : The oxygen in furan may improve solubility compared to thienyl but reduce aromatic stabilization .
Modifications to the Ethylenediamine Backbone
N-(4-Chlorophenyl)-N,N-Dimethyl-1,2-Ethanediamine
N,N,N',N'-Tetramethyl-1,2-Ethanediamine
- Molecular Formula : C4H12N2
- Molecular Weight : 88.15 g/mol
- Impact : Increased basicity and reduced steric hindrance, making it a common ligand in coordination chemistry .
Pharmacologically Active Analogs
Pyrilamine Maleate
Zolamine Hydrochloride
- Structure : Contains a thiazolyl ring and p-methoxybenzyl group.
- Application : Dual-action antihistamine and topical anesthetic .
- Comparison: The quinolinyl group in the target compound could provide greater structural rigidity, influencing its pharmacokinetic profile.
Data Tables
Table 1. Structural and Molecular Comparison of Key Compounds
Research Findings and Implications
- Substituent Effects: Electron-donating groups (e.g., methoxy) enhance solubility and may improve bioavailability, whereas electron-withdrawing groups (e.g., chloro) increase stability but reduce solubility .
- Pharmacological Potential: Structural analogs like Pyrilamine and Zolamine demonstrate that ethylenediamine derivatives with aromatic substitutions are viable antihistamines. The target compound’s quinolinyl group may offer unique advantages in receptor affinity or metabolic stability .
- Synthetic Feasibility :
- The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions, with yields influenced by steric and electronic factors .
Biological Activity
1,2-Ethanediamine, N'-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl- is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This compound features a quinoline moiety, which is known for its ability to interact with nucleic acids and proteins, making it a subject of interest for researchers exploring therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 133671-43-9 |
| Molecular Formula | C19H21N3 |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | N',N'-dimethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine |
| InChI Key | QWAVSGXBYFASKZ-UHFFFAOYSA-N |
The biological activity of this compound primarily stems from its ability to intercalate into DNA structures. The quinoline ring facilitates binding to DNA bases, disrupting normal replication and transcription processes. This mechanism can lead to:
- Cell Cycle Arrest: Inhibition of cell division in cancer cells.
- Apoptosis Induction: Triggering programmed cell death pathways.
Additionally, the compound may form coordination complexes with metal ions, which can enhance its biological efficacy by altering its interaction with cellular targets.
Biological Activity
Research indicates that 1,2-Ethanediamine, N'-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl- exhibits potent anticancer properties. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated an EC50 value of 2 nM in apoptosis induction assays, suggesting that derivatives of this structure may also possess significant anticancer activity .
Case Studies
- Anticancer Activity:
- DNA Binding Studies:
Comparative Analysis
The biological activity of 1,2-Ethanediamine derivatives can be compared with other similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1,2-Ethanediamine, N,N'-dimethyl-N'-(2-phenyl-4-quinolinyl) | Moderate DNA binding | Intercalation and inhibition |
| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Potent apoptosis inducer | Stronger intercalation and apoptosis |
| 1,2-Ethanediamine, N,N'-diethyl-N,N'-dimethyl- | Lower biological activity | Weaker interactions with DNA |
Q & A
Q. What methodological approaches are recommended for synthesizing 1,2-Ethanediamine, N'-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl- with high purity?
Synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to introduce the quinolinyl and methoxyphenyl moieties.
- Amine functionalization using dimethylamine derivatives under controlled pH and temperature.
- Purification via column chromatography or recrystallization to isolate intermediates.
Key considerations: - Solvent selection (e.g., dichloromethane or THF) to optimize reaction kinetics.
- Temperature control (e.g., reflux conditions for cyclization steps).
Analytical validation using HPLC (for purity assessment) and NMR (structural confirmation) is critical .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic techniques is essential:
- 1H/13C NMR : To verify substituent positions (e.g., methoxyphenyl C-O bonding at δ 3.8–4.0 ppm) and amine proton environments.
- Mass spectrometry (MS) : For molecular ion ([M+H]+) alignment with the theoretical mass (e.g., ~357 g/mol).
- High-resolution LC-MS : To resolve isotopic patterns and confirm stoichiometry.
Cross-referencing with synthetic intermediates (e.g., quinolinyl precursors) ensures accuracy .
Q. What solubility characteristics should be considered for in vitro assays?
The compound’s solubility depends on:
- Polarity : The quinolinyl and methoxyphenyl groups impart moderate hydrophobicity.
- Solvent systems : DMSO (for stock solutions) and aqueous buffers (e.g., PBS with ≤1% DMSO for biological assays).
- pH-dependent ionization : The dimethylamine group (pKa ~9–10) may require pH adjustment for solubility optimization.
Pre-solubility screening using UV-Vis spectroscopy (λmax ~255 nm) is advised .
Q. What storage conditions ensure long-term stability?
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Desiccation : Use vacuum-sealed containers to avoid hydrolysis of the amine groups.
- Stability monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation products .
Q. How is preliminary biological activity screened for this compound?
Initial assays include:
- Enzyme inhibition studies : Dose-response curves (IC50) against target enzymes (e.g., kinases or proteases).
- Cellular viability assays (MTT/XTT): To assess cytotoxicity in relevant cell lines.
- Binding affinity measurements : Surface plasmon resonance (SPR) or fluorescence polarization.
Dose ranges typically span 0.1–100 µM, with triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Analog libraries with modifications (e.g., halogen substitution, ring expansion) reveal:
- Quinolinyl core : Critical for π-π stacking with aromatic residues in target proteins.
- Methoxyphenyl group : Enhances membrane permeability but may reduce metabolic stability.
- Dimethylamine moiety : Modulates basicity and hydrogen-bonding capacity.
Comparative studies (e.g., replacing methoxy with ethoxy) quantify substituent effects on potency .
Q. What experimental strategies resolve contradictions in reported biological activities?
Discrepancies often arise from:
- Assay conditions : Varying pH, ionic strength, or co-solvents (e.g., DMSO concentration).
- Target specificity : Off-target interactions identified via kinome-wide profiling or proteomic screens.
- Metabolic stability : Differences in liver microsome models (e.g., human vs. rodent).
Resolution involves: - Standardizing assay protocols (e.g., CLIA guidelines).
- Isothermal titration calorimetry (ITC) : To validate direct binding thermodynamics .
Q. How can in silico modeling guide the optimization of this compound’s pharmacokinetic profile?
Computational tools predict:
- ADME properties : LogP (target ~2–3 for blood-brain barrier penetration), plasma protein binding (PPB).
- Metabolic hotspots : CYP450-mediated oxidation sites (e.g., methoxy demethylation).
- Docking simulations : Interaction energy maps with target proteins (e.g., kinase ATP-binding pockets).
Validation via molecular dynamics (MD) simulations refines binding poses .
Q. What advanced techniques elucidate the compound’s interaction mechanism with biological targets?
- Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution.
- NMR-based ligand-observed experiments (STD, WaterLOGSY): Identify contact residues.
- SPR kinetics : Measure kon/koff rates for mechanistic insights (e.g., competitive vs. non-competitive inhibition).
Cross-correlation with mutagenesis studies confirms critical binding residues .
Q. How are in vivo efficacy and toxicity profiles evaluated preclinically?
- Rodent models : Pharmacokinetic studies (IV/PO administration) to determine bioavailability (F%) and half-life (t1/2).
- Toxicogenomics : RNA-seq to identify off-target gene expression changes.
- Tissue distribution : Radiolabeled compound tracking (e.g., 14C labeling) in organs.
Dose escalation studies (NOAEL/LOAEL) inform safe dosing ranges for translational research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
